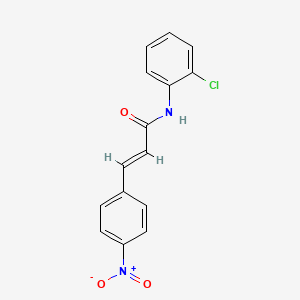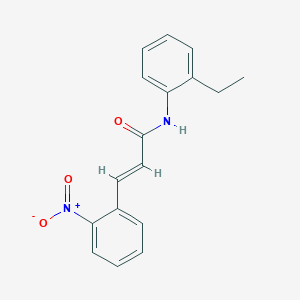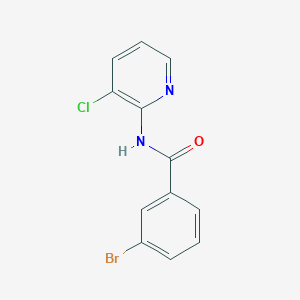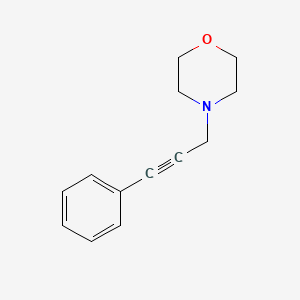
N-(2-chlorophenyl)-3-(4-nitrophenyl)acrylamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(2-chlorophenyl)-3-(4-nitrophenyl)acrylamide, also known as CNPA, is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields.
Wissenschaftliche Forschungsanwendungen
N-(2-chlorophenyl)-3-(4-nitrophenyl)acrylamide has been used in scientific research for various applications, including as a fluorescent probe for detecting metal ions, as a photosensitizer for photodynamic therapy, and as a potential anti-cancer agent. N-(2-chlorophenyl)-3-(4-nitrophenyl)acrylamide has also been used in the development of molecular sensors for detecting biological molecules, such as amino acids and proteins.
Wirkmechanismus
The mechanism of action of N-(2-chlorophenyl)-3-(4-nitrophenyl)acrylamide is not fully understood, but it is believed to involve the inhibition of cell proliferation and induction of apoptosis in cancer cells. N-(2-chlorophenyl)-3-(4-nitrophenyl)acrylamide has been shown to selectively target cancer cells, making it a promising candidate for the development of anti-cancer drugs.
Biochemical and Physiological Effects
N-(2-chlorophenyl)-3-(4-nitrophenyl)acrylamide has been shown to have various biochemical and physiological effects, including the induction of oxidative stress, the inhibition of cell migration and invasion, and the modulation of signaling pathways involved in cell growth and survival. N-(2-chlorophenyl)-3-(4-nitrophenyl)acrylamide has also been shown to have anti-inflammatory and anti-angiogenic effects, making it a potential candidate for the treatment of various diseases, such as cancer and inflammatory disorders.
Vorteile Und Einschränkungen Für Laborexperimente
One of the advantages of using N-(2-chlorophenyl)-3-(4-nitrophenyl)acrylamide in lab experiments is its high selectivity and specificity towards cancer cells, which makes it a promising candidate for the development of anti-cancer drugs. However, one of the limitations of using N-(2-chlorophenyl)-3-(4-nitrophenyl)acrylamide is its low solubility in aqueous solutions, which can affect its bioavailability and efficacy.
Zukünftige Richtungen
There are several future directions for research on N-(2-chlorophenyl)-3-(4-nitrophenyl)acrylamide, including the development of more efficient synthesis methods, the optimization of its anti-cancer activity, and the exploration of its potential applications in other fields, such as materials science and environmental science. Additionally, further studies are needed to elucidate the mechanism of action of N-(2-chlorophenyl)-3-(4-nitrophenyl)acrylamide and to identify its potential side effects and toxicity.
In conclusion, N-(2-chlorophenyl)-3-(4-nitrophenyl)acrylamide is a promising chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. Its high selectivity and specificity towards cancer cells make it a promising candidate for the development of anti-cancer drugs, and its potential applications in other fields make it a versatile compound for scientific research. Further studies are needed to fully understand its mechanism of action and to identify its potential applications and limitations.
Synthesemethoden
N-(2-chlorophenyl)-3-(4-nitrophenyl)acrylamide can be synthesized through a reaction between 2-chlorobenzaldehyde and 4-nitrobenzaldehyde in the presence of acryloyl chloride and triethylamine. The reaction results in the formation of a yellow crystalline solid, which can be purified through recrystallization.
Eigenschaften
IUPAC Name |
(E)-N-(2-chlorophenyl)-3-(4-nitrophenyl)prop-2-enamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H11ClN2O3/c16-13-3-1-2-4-14(13)17-15(19)10-7-11-5-8-12(9-6-11)18(20)21/h1-10H,(H,17,19)/b10-7+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VTQCGUGRWZRRQX-JXMROGBWSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)NC(=O)C=CC2=CC=C(C=C2)[N+](=O)[O-])Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C(=C1)NC(=O)/C=C/C2=CC=C(C=C2)[N+](=O)[O-])Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H11ClN2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
302.71 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![3-methyl-N-[2-(4-morpholinyl)phenyl]benzamide](/img/structure/B5842788.png)
![4-[(4-ethoxybenzyl)amino]benzenesulfonamide](/img/structure/B5842802.png)
![2-{2-[(4-methoxyphenyl)sulfonyl]ethyl}-1H-benzimidazole](/img/structure/B5842820.png)
![3-[(4-chloro-2-nitrophenoxy)methyl]-4-methoxybenzaldehyde](/img/structure/B5842827.png)

![6-allyl-2-(4-chlorophenyl)-5-methylpyrazolo[1,5-a]pyrimidin-7-ol](/img/structure/B5842836.png)
![1-benzyl-3-[(4-methyl-1-piperidinyl)carbonothioyl]-1H-indole](/img/structure/B5842838.png)



![2-{4-[(4-ethoxyphenyl)carbonothioyl]-1-piperazinyl}ethanol](/img/structure/B5842847.png)
![2-[2-(2,3-dihydro-1,4-benzodioxin-6-ylmethylene)hydrazino]-N-1-naphthyl-2-oxoacetamide](/img/structure/B5842858.png)
![1-[(4-chloro-3-methylphenoxy)acetyl]-4-piperidinecarboxamide](/img/structure/B5842867.png)
